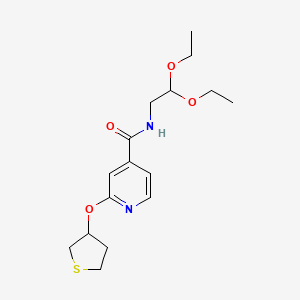

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox Mediators in Organic Pollutant Degradation

An enzymatic approach has been investigated for the remediation or degradation of various organic pollutants present in wastewater from industries. Certain compounds, due to their recalcitrant nature, pose challenges for degradation. However, enzymes in the presence of redox mediators have shown potential to transform these recalcitrant compounds. Redox mediators like 1-hydroxybenzotriazole and veratryl alcohol enhance the range of substrates and efficiency of degradation. This method, involving enzyme-redox mediator systems, is considered promising for the remediation of a wide spectrum of aromatic compounds present in industrial effluents Maroof Husain & Q. Husain, 2007.

Phosphonic Acid Applications

The structural analogy of phosphonic acids with phosphate groups leads to diverse applications in chemistry, biology, and physics. These applications range from drug design and bone targeting to the development of hybrid materials and surface functionalization. Phosphonic acids are synthesized through various methods, including the dealkylation of dialkyl phosphonates. This synthesis and application framework highlights the multifaceted roles that specific chemical structures can play in scientific research C. M. Sevrain et al., 2017.

Analytical Methods for Antioxidant Activity

The study of antioxidants is crucial across multiple disciplines, including food engineering and pharmaceuticals. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are used to determine antioxidant activity. These tests are based on chemical reactions and are instrumental in assessing the kinetics of processes involving antioxidants I. Munteanu & C. Apetrei, 2021.

Sorption of Organic Pollutants

The review of sorption experiments for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) reveals that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This understanding aids in rationalizing the sorption behavior based on soil parameters, contributing to better environmental management practices D. Werner et al., 2012.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-20-15(21-4-2)10-18-16(19)12-5-7-17-14(9-12)22-13-6-8-23-11-13/h5,7,9,13,15H,3-4,6,8,10-11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOGMFNZOXVEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC(=NC=C1)OC2CCSC2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

methanone](/img/structure/B2529417.png)

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)